molecular formula C12H13BrN2O2S B5780080 4-bromo-1-(mesitylsulfonyl)-1H-pyrazole

4-bromo-1-(mesitylsulfonyl)-1H-pyrazole

Cat. No. B5780080
M. Wt: 329.21 g/mol
InChI Key: DVMSWMBLCZSTPH-UHFFFAOYSA-N
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Description

4-bromo-1-(mesitylsulfonyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. It is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-bromo-1-(mesitylsulfonyl)-1H-pyrazole has been studied to understand its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-1-(mesitylsulfonyl)-1H-pyrazole have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit the proliferation of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that it can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-1-(mesitylsulfonyl)-1H-pyrazole in lab experiments is its potential application in various fields. It is a versatile compound that can be used in medicinal chemistry, material science, and environmental science. Another advantage is its ability to inhibit the activity of certain enzymes and induce apoptosis in cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-bromo-1-(mesitylsulfonyl)-1H-pyrazole. One direction is to investigate its potential application as a drug candidate for the treatment of cancer, inflammation, and other diseases. Another direction is to explore its potential application in material science, such as in the synthesis of other compounds or as a building block for organic electronics. Additionally, further research is needed to understand its mechanism of action and to optimize its synthesis method for higher yield and purity.

Synthesis Methods

Several methods have been proposed for the synthesis of 4-bromo-1-(mesitylsulfonyl)-1H-pyrazole. One of the commonly used methods involves the reaction of 1-mesitylsulfonyl-3-(4-bromophenyl)triazene with hydrazine hydrate in the presence of a base. Another method involves the reaction of 4-bromo-1-(mesitylsulfonyl)-1H-pyrazole-3-carboxylic acid with thionyl chloride followed by the reaction with hydrazine hydrate. The yield of the compound varies depending on the method used, with some methods yielding higher amounts than others.

Scientific Research Applications

4-bromo-1-(mesitylsulfonyl)-1H-pyrazole has been studied for its potential application in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In material science, it has been studied for its potential application in organic electronics and as a building block for the synthesis of other compounds. In environmental science, it has been investigated for its potential application in the remediation of contaminated soils and water.

properties

IUPAC Name

4-bromo-1-(2,4,6-trimethylphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2S/c1-8-4-9(2)12(10(3)5-8)18(16,17)15-7-11(13)6-14-15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMSWMBLCZSTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C=N2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole

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